molecular formula C19H14N4O4 B3848201 N-(1-NAPHTHYL)-2-(2-(2-NITROBENZYLIDENE)HYDRAZINO)-2-OXOACETAMIDE CAS No. 331264-87-0

N-(1-NAPHTHYL)-2-(2-(2-NITROBENZYLIDENE)HYDRAZINO)-2-OXOACETAMIDE

Cat. No.: B3848201
CAS No.: 331264-87-0
M. Wt: 362.3 g/mol
InChI Key: GQDBHHXVVHKTEQ-UDWIEESQSA-N
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Description

N-(1-NAPHTHYL)-2-(2-(2-NITROBENZYLIDENE)HYDRAZINO)-2-OXOACETAMIDE is an organic compound that belongs to the class of hydrazones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-NAPHTHYL)-2-(2-(2-NITROBENZYLIDENE)HYDRAZINO)-2-OXOACETAMIDE typically involves the condensation reaction between 2-nitrobenzaldehyde and N-(1-naphthyl)hydrazinecarboxamide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1-NAPHTHYL)-2-(2-(2-NITROBENZYLIDENE)HYDRAZINO)-2-OXOACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form nitroso derivatives.

    Substitution: The hydrazone moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Oxidizing agents like potassium permanganate (KMnO4).

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Reduction: Formation of N-(1-naphthyl)-2-(2-aminobenzylidene)hydrazino-2-oxoacetamide.

    Oxidation: Formation of nitroso derivatives.

    Substitution: Formation of substituted hydrazones.

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other functional compounds.

Mechanism of Action

The mechanism of action of N-(1-NAPHTHYL)-2-(2-(2-NITROBENZYLIDENE)HYDRAZINO)-2-OXOACETAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The nitro group and hydrazone moiety play crucial roles in its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-NAPHTHYL)-2-(2-(2-AMINOBENZYLIDENE)HYDRAZINO)-2-OXOACETAMIDE
  • N-(1-NAPHTHYL)-2-(2-(2-NITROPHENYL)HYDRAZINO)-2-OXOACETAMIDE

Uniqueness

N-(1-NAPHTHYL)-2-(2-(2-NITROBENZYLIDENE)HYDRAZINO)-2-OXOACETAMIDE is unique due to its specific structural features, such as the presence of both a nitro group and a hydrazone moiety. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

IUPAC Name

N-naphthalen-1-yl-N'-[(E)-(2-nitrophenyl)methylideneamino]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O4/c24-18(21-16-10-5-8-13-6-1-3-9-15(13)16)19(25)22-20-12-14-7-2-4-11-17(14)23(26)27/h1-12H,(H,21,24)(H,22,25)/b20-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQDBHHXVVHKTEQ-UDWIEESQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)C(=O)NN=CC3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)C(=O)N/N=C/C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

331264-87-0
Record name N-(1-NAPHTHYL)-2-(2-(2-NITROBENZYLIDENE)HYDRAZINO)-2-OXOACETAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-NAPHTHYL)-2-(2-(2-NITROBENZYLIDENE)HYDRAZINO)-2-OXOACETAMIDE
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N-(1-NAPHTHYL)-2-(2-(2-NITROBENZYLIDENE)HYDRAZINO)-2-OXOACETAMIDE
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N-(1-NAPHTHYL)-2-(2-(2-NITROBENZYLIDENE)HYDRAZINO)-2-OXOACETAMIDE
Reactant of Route 4
N-(1-NAPHTHYL)-2-(2-(2-NITROBENZYLIDENE)HYDRAZINO)-2-OXOACETAMIDE
Reactant of Route 5
N-(1-NAPHTHYL)-2-(2-(2-NITROBENZYLIDENE)HYDRAZINO)-2-OXOACETAMIDE
Reactant of Route 6
N-(1-NAPHTHYL)-2-(2-(2-NITROBENZYLIDENE)HYDRAZINO)-2-OXOACETAMIDE

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